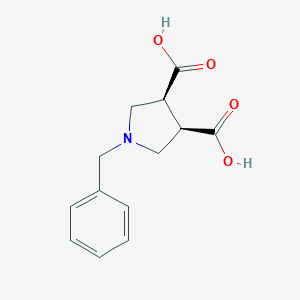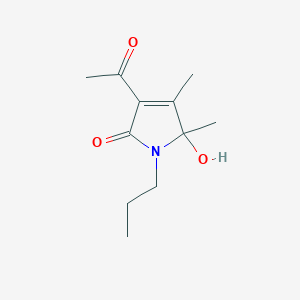
Pactimibe
Descripción general
Descripción
Pactimibe es una molécula pequeña que ha sido investigada por sus posibles efectos terapéuticos, particularmente en el tratamiento de la aterosclerosis y la enfermedad coronaria . This compound funciona como un inhibidor de la acil-coenzima A: colesterol aciltransferasa (ACAT), una enzima involucrada en la esterificación del colesterol .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Pactimibe ejerce sus efectos al inhibir la enzima acil-coenzima A: colesterol aciltransferasa (ACAT). Esta inhibición reduce la esterificación del colesterol, lo que lleva a una disminución de la formación de ésteres de colesterol. Como resultado, hay una reducción en la acumulación de colesterol en los macrófagos y las placas ateroscleróticas . Los objetivos moleculares de this compound incluyen ACAT-1 y ACAT-2, que están involucrados en el metabolismo del colesterol en diferentes tejidos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Pactimibe se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura de anillo de indolina. La ruta sintética típicamente involucra los siguientes pasos:
Formación del Anillo de Indolina: El anillo de indolina se sintetiza haciendo reaccionar un derivado de anilina adecuado con un aldehído adecuado en condiciones ácidas.
Introducción de Grupos Funcionales: Se introducen varios grupos funcionales, como los grupos carboximetil y dimetilpropanoyl, en el anillo de indolina a través de reacciones como la alquilación y la acilación.
Ensamblaje Final: El compuesto final se ensambla uniendo el anillo de indolina funcionalizado con una cadena de octilo a través de la formación de un enlace amida.
Métodos de Producción Industrial
La producción industrial de this compound implica la ampliación de la ruta sintética descrita anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, e involucra medidas de control de calidad rigurosas para garantizar la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Pactimibe experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: This compound se puede oxidar para formar varios metabolitos, incluido R-125528.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de indolina.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de indolina o en la cadena de octilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y cloruros de acilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos de this compound .
Comparación Con Compuestos Similares
Pactimibe se compara con otros inhibidores de ACAT, como avasimibe y K-604 . Si bien todos estos compuestos inhiben ACAT, this compound es único en sus características estructurales y sus efectos específicos sobre el metabolismo del colesterol. Los compuestos similares incluyen:
Avasimibe: Otro inhibidor de ACAT con una estructura química y un perfil farmacocinético diferentes.
La singularidad de this compound radica en su inhibición equilibrada de ambos ACAT-1 y ACAT-2, lo que lo convierte en un compuesto versátil para estudiar el metabolismo del colesterol y sus enfermedades relacionadas .
Propiedades
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIZHHIOHVWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172315 | |
| Record name | Pactimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189198-30-9 | |
| Record name | Pactimibe [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pactimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pactimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACTIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)

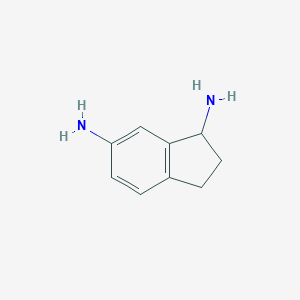
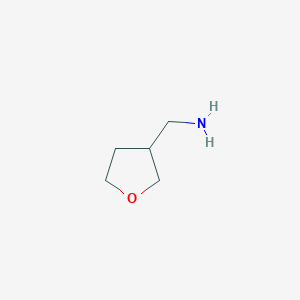
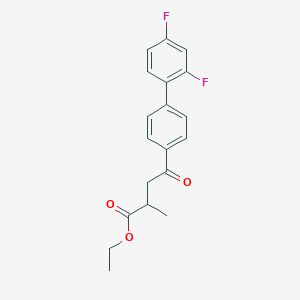
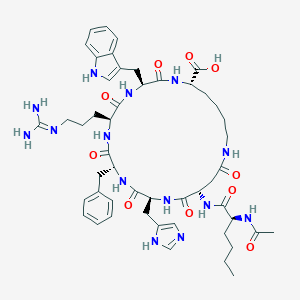
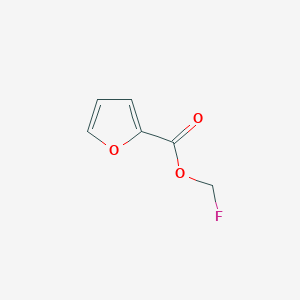


![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
